Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate
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Overview
Description
Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to another phenyl ring through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a catalytic amount of sulfuric acid. The reaction proceeds as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow esterification. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding carboxylic acid and alcohol. The pathways involved include nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the ester group.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{4-[4-(benzyloxy)phenyl]phenyl}acetate
- Methyl 2-{3-[4-(methoxy)phenyl]phenyl}acetate
- Methyl 2-{3-[4-(phenoxy)phenyl]phenyl}acetate
Uniqueness
Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-[3-(4-phenylmethoxyphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-22(23)15-18-8-5-9-20(14-18)19-10-12-21(13-11-19)25-16-17-6-3-2-4-7-17/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENJPRMXSAHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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